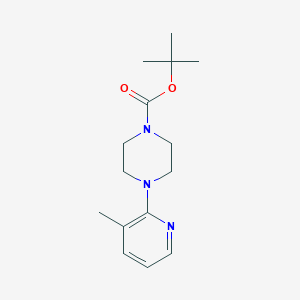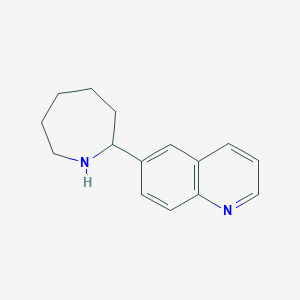
N-(2-氨基苯基)-2-甲基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminophenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Aminophenyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminophenyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
N-(2-氨基苯基)-2-甲基丙酰胺衍生物在抗癌研究中显示出潜力。一个显著的化合物,MGCD0103,已被确认为组蛋白去乙酰化酶(HDAC)抑制剂,选择性地抑制HDACs 1-3和11。它在体内表现出显著的抗肿瘤活性,导致癌细胞增殖受阻、组蛋白乙酰化和诱导凋亡。MGCD0103也已进入临床试验,突显其作为抗癌药物的潜力(Zhou et al., 2008)。
抗组胺和抗胆碱活性
与N-(2-氨基苯基)-2-甲基丙酰胺相关的2-甲基丙酰胺衍生物已被合成并评估其抗组胺和抗胆碱活性。这些化合物在离体豚鼠回肠组织中进行了测试,有助于了解它们的潜在治疗应用(Arayne et al., 2017)。
光环化研究
对N-(2-酰基苯基)-2-溴-2-甲基丙酰胺的研究有助于理解光环化机制。这些化合物经历一系列光化学反应,导致脱氢溴化、环化和溴迁移。这项研究有助于理解有机化学中的光化学过程(Nishio et al., 2005)。
HIV-1蛋白酶抑制剂开发
含有咪唑衍生的肽键替代物的N-(2-氨基苯基)-2-甲基丙酰胺衍生物已显示出作为HIV-1蛋白酶抑制剂的有效性。这种化合物表现出强效抑制和改善的药代动力学和口服生物利用度特性,有助于HIV-1治疗研究(Abdel-Meguid et al., 1994)。
合成功能化氨基酸衍生物
已进行了与N-(2-氨基苯基)-2-甲基丙酰胺相关的功能化氨基酸衍生物的合成研究。这些衍生物对人类癌细胞系显示出细胞毒性,暗示在抗癌药物设计中具有潜力(Kumar et al., 2009)。
作用机制
Target of Action
N-(2-Aminophenyl)-2-methylpropanamide is a synthetic compound that primarily targets Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression .
Mode of Action
The compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. As a result, gene expression is upregulated . The exact interaction between N-(2-Aminophenyl)-2-methylpropanamide and HDACs is still under investigation.
Biochemical Pathways
The inhibition of HDACs affects several biochemical pathways. It primarily impacts the acetylation-deacetylation pathway involved in gene expression . By inhibiting HDACs, the compound prevents the deacetylation of histones, leading to changes in the chromatin structure and subsequently, gene expression .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier . More research is needed to fully understand the pharmacokinetics of this specific compound.
Result of Action
The primary result of the action of N-(2-Aminophenyl)-2-methylpropanamide is the upregulation of gene expression due to the inhibition of HDACs . This can lead to various cellular effects, depending on the specific genes that are upregulated. In some cases, this can lead to the inhibition of cell proliferation and induction of apoptosis, making the compound of interest for potential anticancer therapies .
生化分析
Biochemical Properties
N-(2-Aminophenyl)-2-methylpropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit histone deacetylase (HDAC) enzymes, particularly HDAC1 and HDAC2 . These interactions lead to changes in the acetylation status of histones, which can affect gene expression and cellular function. Additionally, N-(2-Aminophenyl)-2-methylpropanamide has been found to interact with kinase enzymes, such as Bcr-Abl, which are involved in cell signaling pathways .
Cellular Effects
N-(2-Aminophenyl)-2-methylpropanamide influences various types of cells and cellular processes. It has been observed to have antiproliferative effects on cancer cell lines, such as K562 and DU145 . The compound affects cell signaling pathways by inhibiting HDAC and kinase enzymes, leading to changes in gene expression and cellular metabolism. These effects can result in altered cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of N-(2-Aminophenyl)-2-methylpropanamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of HDAC1 and HDAC2, inhibiting their activity and leading to increased acetylation of histones . This change in acetylation status can result in the activation or repression of specific genes. Additionally, N-(2-Aminophenyl)-2-methylpropanamide inhibits the activity of kinase enzymes, such as Bcr-Abl, which can affect cell signaling pathways and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Aminophenyl)-2-methylpropanamide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that N-(2-Aminophenyl)-2-methylpropanamide remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular function, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of N-(2-Aminophenyl)-2-methylpropanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiproliferative activity and inhibition of HDAC and kinase enzymes . At higher doses, N-(2-Aminophenyl)-2-methylpropanamide may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
N-(2-Aminophenyl)-2-methylpropanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting HDAC and kinase enzymes . These interactions can lead to changes in the production and utilization of metabolites, which can impact cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, N-(2-Aminophenyl)-2-methylpropanamide is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of N-(2-Aminophenyl)-2-methylpropanamide can affect its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of N-(2-Aminophenyl)-2-methylpropanamide is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it can exert its effects on cellular function . The localization of N-(2-Aminophenyl)-2-methylpropanamide can impact its activity and interactions with biomolecules, as well as its potential therapeutic applications.
属性
IUPAC Name |
N-(2-aminophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,11H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFXLAKEWCXII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588231 |
Source


|
| Record name | N-(2-Aminophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255735-87-6 |
Source


|
| Record name | N-(2-Aminophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone](/img/structure/B1284458.png)
![3-Bromo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1284462.png)
![3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1284463.png)

![3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine](/img/structure/B1284471.png)
![2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine](/img/structure/B1284472.png)

![3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1284477.png)
![3-Bromo-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1284478.png)


![2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine](/img/structure/B1284484.png)

